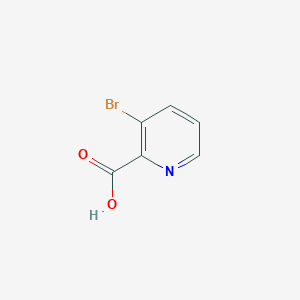

3-Bromopyridin-2-carbonsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromopyridine-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. Notably, it is utilized in the development of:

- Antimicrobial Agents : Compounds derived from 3-bromopyridine-2-carboxylic acid have shown effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Drugs : Its derivatives are being researched for their potential to reduce inflammation and pain.

- Anticancer Agents : Studies indicate that certain derivatives exhibit cytotoxic properties against cancer cell lines.

Case Study: Synthesis of Antimicrobial Agents

A recent study synthesized a series of 3-bromopyridine-2-carboxylic acid derivatives and evaluated their antimicrobial activity. The results demonstrated significant inhibition of bacterial growth, suggesting potential for new antibiotic development .

Agrochemical Applications

In agrochemistry, 3-bromopyridine-2-carboxylic acid is valued for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for creating selective herbicides.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Herbicide A | 3-Bromopyridine-2-carboxylic acid derivative | Weed control | High |

| Fungicide B | 3-Bromopyridine-2-carboxylic acid derivative | Fungal infection prevention | Moderate |

Material Science Applications

3-Bromopyridine-2-carboxylic acid is also used in material science, particularly in the synthesis of polymers and coordination compounds. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and catalysis.

Case Study: Polymer Synthesis

Research has shown that incorporating 3-bromopyridine-2-carboxylic acid into polymer matrices improves thermal stability and mechanical strength. This has implications for developing advanced materials for aerospace and automotive applications .

Analytical Applications

In analytical chemistry, 3-bromopyridine-2-carboxylic acid is employed as a reagent in various analytical methods, including chromatography and spectroscopy. It aids in the detection and quantification of other compounds due to its distinct spectral properties.

Data Table: Analytical Methods

| Method Type | Application | Detection Limit |

|---|---|---|

| HPLC | Separation of pharmaceutical compounds | 0.1 µg/mL |

| UV-Vis Spectroscopy | Quantification of active ingredients | 0.05 µg/mL |

Wirkmechanismus

Mode of Action

In these reactions, the bromine atom in the bromopyridine is replaced by an organoboron reagent in the presence of a palladium catalyst .

Result of Action

As a bromopyridine, it is likely to be involved in the formation of carbon-carbon bonds during cross-coupling reactions . The specific effects would depend on the nature of the reaction and the other reactants involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromopyridine-2-carboxylic Acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

Biochemische Analyse

Biochemical Properties

3-Bromopyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves the binding of 3-Bromopyridine-2-carboxylic Acid to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of 3-Bromopyridine-2-carboxylic Acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromopyridine-2-carboxylic Acid has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 3-Bromopyridine-2-carboxylic Acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 3-Bromopyridine-2-carboxylic Acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromopyridine-2-carboxylic Acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromopyridine-2-carboxylic Acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-Bromopyridine-2-carboxylic Acid can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of 3-Bromopyridine-2-carboxylic Acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

3-Bromopyridine-2-carboxylic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can inhibit or activate enzymes involved in the breakdown and synthesis of various biomolecules, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, 3-Bromopyridine-2-carboxylic Acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of 3-Bromopyridine-2-carboxylic Acid is crucial for elucidating its role in cellular processes.

Subcellular Localization

The subcellular localization of 3-Bromopyridine-2-carboxylic Acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Studies have shown that 3-Bromopyridine-2-carboxylic Acid can accumulate in certain cellular compartments, where it exerts its effects on cellular processes .

Vorbereitungsmethoden

Die Synthese von GSK 9027 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren nachfolgende Reaktionen unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

GSK 9027 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: GSK 9027 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise Reagenzien wie Oxidationsmittel, Reduktionsmittel und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab

Wissenschaftliche Forschungsanwendungen

GSK 9027 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Glukokortikoid-Rezeptor und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die biologischen Pfade und Mechanismen zu verstehen, die den Glukokortikoid-Rezeptor betreffen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit Entzündungen und Immunreaktionen zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf den Glukokortikoid-Rezeptor abzielen

Wirkmechanismus

GSK 9027 entfaltet seine Wirkung, indem es an den Glukokortikoid-Rezeptor bindet, eine Art von KernrezeptorDiese Interaktion führt zur Modulation der Genexpression, was zu entzündungshemmenden und immunsuppressiven Wirkungen führt .

Vergleich Mit ähnlichen Verbindungen

GSK 9027 ist im Vergleich zu anderen Glukokortikoid-Rezeptor-Agonisten aufgrund seiner nicht-steroidalen Natur und seiner partiellen Agonistenaktivität einzigartig. Ähnliche Verbindungen umfassen:

Dexamethason: Ein potenter Glukokortikoid-Rezeptor-Agonist mit starken entzündungshemmenden Wirkungen.

Cortisonacetat: Ein synthetisches Analog des natürlich vorkommenden Cortisonhormons mit entzündungshemmenden und immunmodulierenden Eigenschaften.

Finerenon: Ein selektiver, nicht-steroidaler Mineralocorticoid-Rezeptor-Antagonist mit ausgezeichneter Selektivität gegenüber dem Glukokortikoid-Rezeptor

Die partielle Agonistenaktivität und die nicht-steroidale Struktur von GSK 9027 machen es zu einem wertvollen Werkzeug für die Forschung und liefern Einblicke in die Funktion des Glukokortikoid-Rezeptors und potenzielle therapeutische Anwendungen .

Biologische Aktivität

3-Bromopyridine-2-carboxylic acid (CAS: 30683-23-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3-Bromopyridine-2-carboxylic acid has the molecular formula and a molecular weight of 202.007 g/mol. Its structure includes a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the pyridine ring, which contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that 3-bromopyridine-2-carboxylic acid exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. It was found to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting potential use in treating inflammatory diseases .

3. Neuropharmacological Potential

3-Bromopyridine-2-carboxylic acid has been investigated for its neuropharmacological effects. It was identified as a potential candidate for developing cocaine antagonists, as it can block the binding of cocaine to the dopamine transporter without affecting dopamine uptake significantly . This property may provide therapeutic avenues for treating cocaine addiction.

The biological activity of 3-bromopyridine-2-carboxylic acid can be attributed to several mechanisms:

- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target proteins .

- Supramolecular Interactions : The compound forms supramolecular structures through O–H···N hydrogen bonds, which may stabilize its active conformations in biological systems .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of various pyridine derivatives, including 3-bromopyridine-2-carboxylic acid, revealed that it possesses significant inhibitory effects on Mycobacterium tuberculosis. The study employed various concentrations of the compound and assessed its efficacy using standard microbiological techniques .

Case Study 2: Inhibition of Cytokine Production

In another study focusing on inflammation, researchers treated activated macrophages with varying concentrations of 3-bromopyridine-2-carboxylic acid. The results indicated a dose-dependent decrease in TNF-α and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.007 g/mol |

| CAS Number | 30683-23-9 |

| Biological Activities | Antimicrobial, Anti-inflammatory, Neuropharmacological |

| Mechanism of Action | Hydrogen bonding, Supramolecular interactions |

Eigenschaften

IUPAC Name |

3-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDIRPOTVAODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365990 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-23-9 | |

| Record name | 3-Bromopyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-bromopyridine-2-carboxylic acid formed during the reactions described in the study?

A1: The research paper [] describes the formation of 3-bromopyridine-2-carboxylic acid as a byproduct. When a mixture of 2-carboxylatopyridin-3-ylmercury(II) and 3-carboxylatopyridin-2-ylmercury(II) reacts with tribromide ions, it yields several products, including the desired bromo(carboxypyridinyl)mercury(II) complexes. During this reaction, 3-bromopyridine-2-carboxylic acid is formed alongside its isomer, 2-bromopyridine-3-carboxylic acid. The mechanism likely involves bromodemercuration of the starting mercury complexes, leading to the substitution of the mercury moiety with bromine and the formation of the observed bromopyridine carboxylic acid derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.